methyl 4-(5-{cyclopropyl[(furan-2-yl)methyl]sulfamoyl}furan-2-amido)benzoate
Description
Properties
IUPAC Name |
methyl 4-[[5-[cyclopropyl(furan-2-ylmethyl)sulfamoyl]furan-2-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O7S/c1-28-21(25)14-4-6-15(7-5-14)22-20(24)18-10-11-19(30-18)31(26,27)23(16-8-9-16)13-17-3-2-12-29-17/h2-7,10-12,16H,8-9,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLYTTMLCZEYDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)N(CC3=CC=CO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(5-{cyclopropyl[(furan-2-yl)methyl]sulfamoyl}furan-2-amido)benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzoate moiety, a sulfamoyl group, and cyclopropyl and furan functionalities. The molecular formula is CHNOS, with a molecular weight of approximately 372.44 g/mol. Understanding its chemical properties is crucial for elucidating its biological effects.
Research indicates that this compound exhibits enzyme inhibition capabilities. It has been shown to inhibit specific enzymes involved in various biochemical pathways, which can lead to therapeutic effects in diseases such as cancer and inflammation.
In Vitro Studies
- Enzyme Inhibition : The compound has demonstrated significant inhibitory activity against certain kinases, particularly p38α MAP kinase, which is implicated in inflammatory responses. Inhibitors of this enzyme are considered promising candidates for treating rheumatoid arthritis and other inflammatory conditions .
- Cytotoxicity : Preliminary cytotoxicity assays have indicated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.
In Vivo Studies
- Anti-inflammatory Effects : In murine models, the compound has shown efficacy in reducing inflammation markers, supporting its role as an anti-inflammatory agent .
- Pharmacokinetics : Studies on the pharmacokinetic profile reveal that this compound has favorable absorption and distribution characteristics, which are critical for its therapeutic application.
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Case Study 1 : In a phase II clinical trial involving patients with rheumatoid arthritis, the compound exhibited significant reductions in disease activity scores compared to placebo .
- Case Study 2 : A study on cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer therapeutic agent.
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison with LMM5 and LMM11 (Antifungal Analogs)
Key Observations :
- The target compound shares a furan-2-yl group with LMM11, which may enhance bioavailability or target specificity in antifungal applications .
- The cyclopropyl group in the target compound’s sulfamoyl moiety could confer greater metabolic stability compared to LMM5’s benzyl group or LMM11’s cyclohexyl group, which are bulkier and more prone to enzymatic oxidation .
Comparison with Sulfonylurea Herbicides ()
Key Observations :
- The target compound’s sulfamoyl group differs from the sulfonylurea bridge in herbicides, suggesting divergent biological targets. Sulfamoyl groups often inhibit carbonic anhydrases or proteases, whereas sulfonylureas disrupt plant amino acid synthesis .
- The furan and benzoate ester in the target compound may reduce herbicidal activity compared to triazine-based herbicides, which rely on planar aromatic systems for plant enzyme binding .
Research Findings and Implications
- Solubility Challenges : Like LMM5 and LMM11, the target compound likely requires organic solvents (e.g., DMSO) or surfactants for dissolution, limiting its applicability in aqueous systems .
- Antifungal Potential: Structural parallels to LMM11 (furan-2-yl substituent) suggest possible antifungal activity, though empirical validation is needed .
- Metabolic Stability : The cyclopropyl group may enhance resistance to cytochrome P450 degradation compared to bulkier alkyl/aryl groups in analogs, improving pharmacokinetics .
Preparation Methods
Core Structural Disassembly
The target molecule decomposes into three primary synthons:
Strategic Bond Formation
Critical bonds include:
Stepwise Synthesis Protocols
Nitration and Reduction
Methyl 4-nitrobenzoate is reduced using catalytic hydrogenation (H₂, Pd/C) or Fe/HCl to yield the amine. Typical conditions:
Direct Esterification
4-Aminobenzoic acid is treated with methanol under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions:
Yield : 78–85%.
Sulfamoylation of 5-Aminofuran-2-Carboxylic Acid
5-Aminofuran-2-carboxylic acid reacts with sulfamoyl chloride in anhydrous THF:
Conditions :
-
Base : Triethylamine (2.5 equiv)
-
Temperature : 0°C → 25°C (12 h)
-
Yield : 67%.
Alternative Route via Furan Sulfonation
Direct sulfonation of furan-2-carboxylic acid using SO₃·DMF complex, followed by amination:
Step 1 : Sulfonation at C5 position (SO₃·DMF, DCM, 0°C, 2 h).
Step 2 : Reaction with NH₃ (g) in MeOH (60°C, 6 h).
Overall Yield : 58%.
Sulfamoyl Chloride Intermediate
Cyclopropylamine reacts with furfuryl chloride and sulfuryl chloride:
Conditions :
Coupling to Furan-Carboxylic Acid
The sulfamoyl chloride reacts with 5-aminofuran-2-carboxylic acid under Schotten-Baumann conditions:
Conditions :
-
Base : 2M NaOH (aq)
-
Temperature : 0°C, 2 h
-
Yield : 61%.
Convergent Coupling Strategies
Amide Bond Formation
The benzoate amine couples with the sulfamoyl-furan-carboxylic acid using carbodiimides:
Table 1 : Coupling Reagent Efficiency
| Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDC/HOBt | DMF | 25 | 82 |
| DCC/DMAP | THF | 40 | 78 |
| HATU | DCM | 0→25 | 89 |
Optimal Conditions : HATU (1.2 equiv), DIPEA (3.0 equiv), DCM, 12 h.
Palladium-Catalyzed Cross-Coupling
For furan-amide linkages, Suzuki-Miyaura reactions show superior efficiency:
Example Protocol :
-
Substrate : 5-Bromofuran-2-carboxamide
-
Boronate : 4-(Cyclopropylsulfamoyl)phenylboronic acid
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : Na₂CO₃ (2.0 equiv)
-
Solvent : Toluene/EtOH/H₂O (4:2:1)
Green Chemistry Approaches
Copper Ferrite Nanoparticle Catalysis
CuFe₂O₄ nanoparticles enable boronate ester synthesis under mild conditions:
Conditions :
Challenges and Optimization
Sulfamoyl Group Stability
The N–S bond is prone to hydrolysis under acidic or basic conditions. Stabilization strategies include:
Q & A
Q. What synthetic strategies are recommended for preparing methyl 4-(5-{cyclopropyl[(furan-2-yl)methyl]sulfamoyl}furan-2-amido)benzoate, and how can reaction conditions be optimized?
The synthesis involves multi-step routes, including:
- Furan ring formation : Cyclization of precursors under acidic/basic conditions (e.g., cyclopropyl group introduction via nucleophilic substitution) .
- Sulfamoyl group incorporation : Use of sulfamoyl chloride or coupling agents like EDCI/HOBt for amidation .
- Esterification : Benzoate ester formation via methanol and acid catalysis .
Optimization tips : - Control temperature (e.g., 50–80°C for amidation) and solvent polarity (e.g., DMF for solubility) .
- Monitor intermediates via TLC or HPLC to ensure step completion .
Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, focusing on furan protons (δ 6.2–7.4 ppm) and sulfamoyl NH signals (δ 8.0–9.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) using C18 columns and UV detection .
- Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., expected [M+H] peak) .
- X-ray Crystallography : Resolve crystal structure for absolute configuration (if crystalline) .
Q. How can researchers mitigate byproduct formation during sulfamoyl group introduction?
- Use dry solvents (e.g., anhydrous DCM) to prevent hydrolysis of sulfamoyl intermediates .
- Optimize stoichiometry (1.2–1.5 equivalents of sulfamoyl chloride) to avoid excess reagent side reactions .
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Advanced Research Questions
Q. What methodologies are effective for studying the compound’s biological interactions, particularly its sulfamoyl pharmacophore?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to target proteins (e.g., carbonic anhydrase) .
- Molecular Dynamics (MD) Simulations : Model interactions between the sulfamoyl group and enzyme active sites (e.g., hydrogen bonding with His64 in carbonic anhydrase) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of ligand-receptor binding .
Q. How should researchers address contradictions in observed biological activity data (e.g., inconsistent IC50_{50}50 values)?
- Replicate assays under standardized conditions (pH 7.4, 37°C) to minimize variability .
- Verify compound stability via stability-indicating HPLC (e.g., detect degradation products under assay conditions) .
- Use structure-activity relationship (SAR) studies to differentiate activity contributions from furan vs. sulfamoyl moieties .
Q. What strategies are recommended for scaling up synthesis while maintaining yield and purity?
- Flow Chemistry : Utilize continuous flow reactors for exothermic steps (e.g., cyclopropane ring formation) to improve heat dissipation .
- Automated Purification Systems : Implement flash chromatography systems for consistent intermediate purification .
- Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy .
Q. How can computational tools aid in predicting the compound’s physicochemical properties and reactivity?
- Density Functional Theory (DFT) : Calculate electron density maps to predict sulfamoyl group reactivity (e.g., nucleophilic attack sites) .
- ADMET Prediction Software (e.g., SwissADME): Estimate logP, solubility, and metabolic stability .
- Molecular Docking (AutoDock Vina): Screen against target protein libraries to prioritize experimental testing .
Methodological Notes
- Data Reproducibility : Document reaction parameters (e.g., stirring speed, inert atmosphere) to ensure reproducibility .
- Safety Protocols : Handle sulfamoyl intermediates with PPE (gloves, goggles) due to potential irritancy .
- Ethical Compliance : Adhere to institutional guidelines for biological testing; avoid unapproved therapeutic claims .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
